molecular formula C14H10F2O B1608040 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone CAS No. 465514-59-4

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Cat. No. B1608040
CAS RN: 465514-59-4
M. Wt: 232.22 g/mol
InChI Key: FABBJYCFWHNYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone” is a chemical compound. Its molecular formula is C14H10F2O and its molecular weight is 236.23 g/mol . It is structurally similar to other compounds such as “2,6-Difluorophenol” and “2,6-Difluorophenylboronic acid” which are used in various chemical reactions .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Estrogen Receptor Modulators : Research has explored the synthesis of diaryl and triaryl hydrazone derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone for potential application as estrogen receptor modulators. These compounds have been evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities, showing significant bioactivity in various assays (Pandey, Pal, Dwivedi, & Hajela, 2002).

Chemical Synthesis and Material Science

  • Electrophilic Trifluoromethylthiolation : Another study utilized a related compound, 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, demonstrating its utility in electrophilic trifluoromethylthiolation reactions. This work highlighted the compound's role as both a building block and a reagent, facilitating the synthesis of β-lactam triflones under catalyst-free conditions (Huang et al., 2016).

Environmental Applications

  • Microwave-Assisted Fluorination : A technique for the microwave-assisted fluorination of 1-arylethanones, including 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, has been developed to improve the efficiency and selectivity of fluorination reactions. This method reduces reaction time and reagent consumption, offering a more environmentally friendly approach to synthesizing fluorinated organic compounds (Thvedt et al., 2009).

Chiral Synthesis and Catalysis

  • Asymmetric Conversion for Chiral Alcohol Production : Candida parapsilosis SYB-1 has been used to catalyze the asymmetric conversion of 1-phenyl-1,2-ethanediol derivatives, demonstrating the potential of biocatalysts in producing optically active alcohols from racemates with high yields and enantiomeric excesses (Nie Yao, 2003).

Analytical Chemistry

  • Development of Fluorescent Probes : Research on the development of BODIPY-based fluorescent probes for H2S detection utilized derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone. These probes exhibit high selectivity and sensitivity towards H2S, indicating their potential application in biological systems for studying sulfhydryl-specific reactions (Fang et al., 2019).

properties

IUPAC Name

1-(2,6-difluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABBJYCFWHNYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383252
Record name 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

CAS RN

465514-59-4
Record name 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.